molecular formula C20H28N2O7S B8695227 Glycine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(2-ethoxy-2-oxoethyl)-, ethyl ester CAS No. 82560-27-8

Glycine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(2-ethoxy-2-oxoethyl)-, ethyl ester

Cat. No.: B8695227
CAS No.: 82560-27-8
M. Wt: 440.5 g/mol
InChI Key: XHHUSSSLQJSOHC-UHFFFAOYSA-N
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Description

Glycine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(2-ethoxy-2-oxoethyl)-, ethyl ester is a useful research compound. Its molecular formula is C20H28N2O7S and its molecular weight is 440.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

82560-27-8

Molecular Formula

C20H28N2O7S

Molecular Weight

440.5 g/mol

IUPAC Name

ethyl 2-[[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanyl-(2-ethoxy-2-oxoethyl)amino]acetate

InChI

InChI=1S/C20H28N2O7S/c1-6-26-16(23)12-22(13-17(24)27-7-2)30-21(5)19(25)28-15-10-8-9-14-11-20(3,4)29-18(14)15/h8-10H,6-7,11-13H2,1-5H3

InChI Key

XHHUSSSLQJSOHC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN(CC(=O)OCC)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4.4 g (0.02 mole) of 2,3-dihydro-2,2-dimethylbenzofuran-7-yl N-methyl-carbamate, 5.1 g (0.02 mole) of bis(ethoxycarbonylmethyl)aminosulfenyl chloride obtained in Example 1 or 2, and 4.7 g (0.06 mole) of pyridine were dissolved in 35 ml of methylene chloride, and the resulting solution was stirred for 30 hours at 30° to 35° C. After completion of the reaction, the reaction solution was washed successively with water, diluted hydrochloric acid and water. The methylene chloride layer was dried over sodium sulfate and concentrated under reduced pressure to obtain an oily product. Yield: 7.5 g (85.2%).
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
bis(ethoxycarbonylmethyl)aminosulfenyl chloride
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A 11 g quantity (0.05 mole) of 2,3-dihydro-2,2-dimethylbenzofuran-7-yl N-methyl-carbamate was dissolved in 50 ml of chloroform, 5.2 g (0.05 mole) of sulfur dichloride was added to the solution with cooling, and 5 g (0.05 mole) of triethylamine was further added dropwise to the solution at 0° C. The mixture was stirred at the same temperature for 2 hours, a solution of 9.5 g (0.05 mole) of ethyl iminodiacetate in 20 ml of chloroform was then added dropwise to the mixture at the same temperature, and 5 g (0.05 mole) of triethylamine was further added dropwise to the mixture. The resulting mixture was stirred at 0° C. for 2 hours and thereafter allowed to stand overnight at room temperature. With addition of 100 ml of chloroform, the reaction mixture was washed with 100 ml of water three times. The chloroform layer was dried and then concentrated in a vacuum to give an oily product, which was almost entirely composed of the desired product although containing small amounts of the starting materials. Yield: 15.9 g (72.3%).
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
ethyl iminodiacetate
Quantity
9.5 g
Type
reactant
Reaction Step Four
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

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